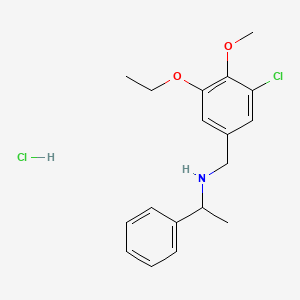![molecular formula C18H12N2O2S3 B4176720 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4176720.png)
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone
Descripción general
Descripción
The compound “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” is a derivative of thieno[2,3-d]pyrimidin . Thieno[2,3-d]pyrimidin derivatives have been investigated for their potential as inhibitors of FGFR1, a receptor that plays a crucial role in oncogenesis and oncogenic angiogenesis .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin derivatives, including “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone”, involves the design of new morpholine-based compounds . These compounds maintain the common pharmacophoric features of several potent PI3K inhibitors .Molecular Structure Analysis
The molecular structure of “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives has been analyzed using molecular modeling studies . These studies have investigated the binding of active compounds with FGFR1 kinase .Chemical Reactions Analysis
The chemical reactions involving “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives have been studied in the context of their antiproliferative activity . These compounds have been tested for selectivity and antiproliferative activity .Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone” and its derivatives involve the optimization of these compounds to serve as new chemical entities for discovering new anticancer agents . The results of current research may help to identify new thienopyrimidines with optimized cell growth inhibitory activity .
Propiedades
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S3/c21-13(14-7-4-8-23-14)10-25-18-19-16(22)15-12(9-24-17(15)20-18)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKLPHLMCOFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea](/img/structure/B4176642.png)
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4176650.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176656.png)
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid](/img/structure/B4176659.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride](/img/structure/B4176679.png)
![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)


![2,4-dichloro-N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4176715.png)
![1-({[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4176717.png)
![methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4176732.png)
![N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4176740.png)
